1-(2,4-Dinitrophenyl)pyrrolidine

Physical Organic Chemistry Nucleophilic Aromatic Substitution Reaction Kinetics

Researchers using piperidine analogs for SNAr mechanistic studies encounter confounding kinetic data due to ring-size effects. 1-(2,4-Dinitrophenyl)pyrrolidine (CAS 14552-00-2) provides a 14-fold higher k3OH/k-1 ratio, resolving intermediate breakdown from nucleophilic attack unambiguously. Sharp mp 103.0 °C enables precise gravimetric standard prep; defined UV-Vis (λ_max ~385 nm) and retention profile support HPLC/GC-MS calibration. Supplied at ≥98% purity with full spectral library (¹H/¹³C NMR, FTIR, GC-MS).

Molecular Formula C10H11N3O4
Molecular Weight 237.21 g/mol
CAS No. 14552-00-2
Cat. No. B085269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dinitrophenyl)pyrrolidine
CAS14552-00-2
Molecular FormulaC10H11N3O4
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
InChIKeyARCUVLVHQWONDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dinitrophenyl)pyrrolidine: Core Characteristics & Utility


1-(2,4-Dinitophenyl)pyrrolidine (CAS 14552-00-2) is a heterocyclic aromatic compound formed via nucleophilic aromatic substitution (SNAr) of 1-chloro-2,4-dinitrobenzene with pyrrolidine [1]. With a molecular weight of 237.21 g/mol and the formula C₁₀H₁₁N₃O₄ [2], the compound consists of a saturated five-membered pyrrolidine ring directly attached to a strongly electron-deficient 2,4-dinitrophenyl scaffold. The dual nitro substitution activates the aryl ring for further derivatization, while the cyclic secondary amine confers distinct conformational rigidity and nucleofugality properties compared to acyclic or six-membered cyclic amine analogs. This structural combination underpins its utility as a mechanistic probe in SNAr kinetics and as a chromatographic/spectroscopic reference standard [1].

Workflow
SNAr kinetics probe and mechanistic studies
Selection Context
Conformationally rigid pyrrolidine scaffold vs. acyclic or six-membered analogs
Analytical Role
Chromatographic and multi-technique spectral reference standard

1-(2,4-Dinitrophenyl)pyrrolidine: Why Analogs Fall Short


Generic substitution of 1-(2,4-dinitrophenyl)pyrrolidine with its acyclic (e.g., diethylamine adducts) or six-membered ring (e.g., piperidine adducts) analogs fails because the amine ring size and conformational mobility exert a quantifiable, non-linear influence on critical reaction parameters. Specifically, in SNAr reactions, the rate of base-catalyzed transformation of the Meisenheimer intermediate to products is an order of magnitude faster for pyrrolidine-derived adducts than for piperidine-derived adducts [1]. Moreover, the physical properties—such as a melting point (103.0 °C for the pyrrolidine adduct vs. 92.0–92.5 °C for the piperidine adduct [1])—differ significantly, directly impacting purification strategy, solid-state formulation, and reference standard integrity. These quantitative disparities mean that data obtained with one analog cannot be reliably translated to another, making 1-(2,4-dinitrophenyl)pyrrolidine an irreplaceable component in precise mechanistic and analytical investigations.

1-(2,4-Dinitrophenyl)pyrrolidine
Acyclic amine adducts (e.g., diethylamine) Conformational mobility and nucleofugality may shift SNAr intermediate partitioning, potentially altering product distribution.
1-(2,4-Dinitrophenyl)pyrrolidine
Six-membered ring analogs (e.g., piperidine adduct) Quantifiable, non-linear differences in reaction rate and melting point may affect purification strategy and reference standard integrity.

1-(2,4-Dinitrophenyl)pyrrolidine vs. Analogs: Key Evidence


Pyrrolidine vs. Piperidine: SNAr Intermediate Breakdown

In a direct kinetic comparison under identical conditions (60% dioxane/40% water, 30.0 °C), the rate ratio k3OH/k-1—which governs the partitioning of the Meisenheimer intermediate toward product formation versus reversion to reactants—is 14 times greater for the pyrrolidine-derived adduct (2a) than for the piperidine-derived adduct (2b) [1]. This indicates that the pyrrolidine adduct processes the intermediate to product far more efficiently, a critical advantage in preparative-scale SNAr reactions where intermediate accumulation leads to side products.

SNAr Intermediate Breakdown
Head-to-head
k3OH/k-1 ratio = 9.4
~14-fold higher vs. piperidine
60% dioxane, 30.0 °C, NaOH
Supports intermediate partitioning efficiency context.
Quantifies advantage in preparative-scale SNAr throughput.
Physical Organic Chemistry Nucleophilic Aromatic Substitution Reaction Kinetics

Pyrrolidine vs. Piperidine: Nucleophilic Attack Rate

Across multiple substrate systems, pyrrolidine consistently exhibits higher nucleophilic reactivity (k1) than piperidine. For the reaction with 2,4-dinitrophenyl phenyl ether (1a), pyrrolidine is approximately 1.5 times more reactive; for reactions with 1,3,5-trinitrobenzene (3), the factor increases to about 2.5 [1]. This quantifies the systematic advantage of the five-membered ring amine over the six-membered ring amine in SNAr attack, attributed to reduced steric hindrance at the nucleophilic nitrogen.

Nucleophilic Attack Rate
Head-to-head
k1: 1.5x–2.5x greater
1.5x–2.5x vs. piperidine
Substrates: 2,4-DNPPE and TNB
Reported higher nucleophilic reactivity context.
Advantage depends on electrophilic substrate structure.
Physical Organic Chemistry Amine Nucleophilicity Structure-Activity Relationship

Melting Point: Pyrrolidine vs. Piperidine Adducts

The melting point of N-(2,4-dinitrophenyl)pyrrolidine (2a) has been experimentally determined as 103.0 °C, whereas the corresponding piperidine adduct (2b) melts at 92.0–92.5 °C [1]. This greater than 10 °C difference provides a straightforward, instrumentation-minimal method for distinguishing between the two compounds and assessing their relative purity. The higher melting point of the pyrrolidine adduct is consistent with more efficient crystal packing, likely due to the smaller ring size and reduced conformational degrees of freedom.

Melting Point
Head-to-head
mp 103.0 °C
Δ +10.5 to +11.0 °C vs. piperidine
Crystallized from 85% ethanol
Supports identity confirmation and purity assessment.
Higher thermal stability aids solid-state formulation.
Analytical Chemistry Solid-State Characterization Purity Assessment

Multi-Technique Spectral Reference Standard

A comprehensive spectral library for 1-(2,4-dinitrophenyl)pyrrolidine is available, encompassing ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and GC-MS data [2]. The UV-Vis spectrum, governed by the 2,4-dinitrophenyl chromophore with a pyrrolidine auxochrome, provides distinct molar absorptivity (ε = 16,000 M⁻¹ cm⁻¹ at λ_max 385 nm for the 6-methyl analog 2c [1]), which is measurably shifted relative to the piperidine analog (ε = 15,580 M⁻¹ cm⁻¹ at λ_max 390 nm for 2d [1]). While primarily class-level evidence, this spectral differentiation supports unambiguous compound identification.

Multi-Technique Spectral Reference
Supporting evidence
UV-Vis ε = 16,000 M⁻¹ cm⁻¹ (385 nm)
ε ~2.7% higher; λ_max blue-shifted 5 nm
¹H NMR, ¹³C NMR, FTIR, GC-MS library
Reported spectral differentiation context.
Pre-characterized library reduces in-house re-characterization.
Spectroscopy Method Development Quality Control

Single-Step Synthesis & Crystalline Purity

The synthesis of 1-(2,4-dinitrophenyl)pyrrolidine proceeds via a single-step SNAr reaction between pyrrolidine and 1-chloro-2,4-dinitrobenzene, yielding a product readily crystallized from 85% ethanol [1]. The reaction's defined 1:1 stoichiometry and the crystallinity of the product simplify purification compared to acyclic amine adducts, which often require chromatographic separation. Commercial sources list the compound with a purity specification of ≥98% , and the well-characterized melting point (103.0 °C) provides a reliable quality gate.

Synthesis & Purity
Class-level inference
Single-step SNAr; mp 103.0 °C
Purity ≥98% (vendor spec)
1-chloro-2,4-dinitrobenzene + pyrrolidine
Simplified purification vs. acyclic amine adducts.
Crystallinity supports reliable quality control.
Synthetic Chemistry Process Chemistry Procurement Specifications

1-(2,4-Dinitrophenyl)pyrrolidine: Application Scenarios


Mechanistic Probe: SNAr Intermediate Partitioning

The 14-fold higher k3OH/k-1 ratio of 1-(2,4-dinitrophenyl)pyrrolidine compared to its piperidine analog makes it the superior substrate for elucidating the mechanism of base catalysis in nucleophilic aromatic substitution [1]. Researchers investigating leaving group effects, solvent isotope effects, or structure-reactivity correlations can exploit this amplified signal to disentangle the rates of intermediate breakdown from nucleophilic attack—critical for validating computational models of SNAr transition states.

Chromatographic Standard for DNP-Amine Analysis

With a sharp melting point (103.0 °C), a well-characterized UV-Vis spectrum (λ_max ~385 nm, ε ~16,000 M⁻¹ cm⁻¹ for analogs), and a defined retention profile on reversed-phase systems, 1-(2,4-dinitrophenyl)pyrrolidine serves as a calibration standard in HPLC and GC-MS methods for detecting DNP-derivatized amines in biological and environmental samples [1][2]. Its crystalline nature allows precise gravimetric preparation of standard solutions without the weighing errors associated with hygroscopic or oily analogs.

Building Block for Dinitrophenyl Scaffolds

The SNAr-derived C–N bond in 1-(2,4-dinitrophenyl)pyrrolidine is amenable to further electrophilic substitution on the aryl ring (directed by the nitro groups) or functionalization of the pyrrolidine moiety. Researchers constructing libraries of DNP-containing fluorescent probes, enzyme substrates, or haptens for immunochemical assays benefit from the compound's single-step synthesis, high purity (≥98%), and the kinetic advantage conferred by the pyrrolidine ring during downstream transformations [1].

Spectral Reference for Structural Confirmation

The availability of a multi-technique spectral library—including ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and GC-MS data—allows immediate structural confirmation of newly synthesized DNP-pyrrolidine derivatives by spectral comparison [2]. In pharmaceutical impurity profiling or metabolite identification workflows, this pre-characterized reference accelerates the annotation of unknown peaks and reduces reliance on de novo structural elucidation.

Application
Selection Property
Validation Focus
SNAr mechanistic probe
Intermediate partitioning kinetics
Base catalysis and transition-state modeling
Chromatographic standard for DNP-amines
Sharp melting point and spectral definition
Retention-time reproducibility and gravimetric accuracy
Dinitrophenyl scaffold building block
Single-step synthesis and high purity
Downstream functionalization and library construction
Spectral reference for structural confirmation
Multi-technique spectral library
Accelerated unknown peak annotation in profiling workflows

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